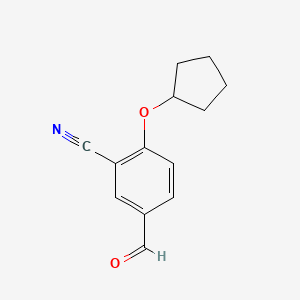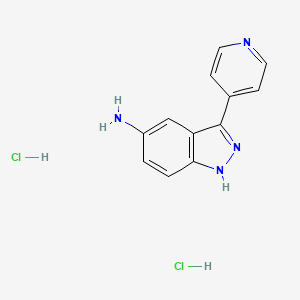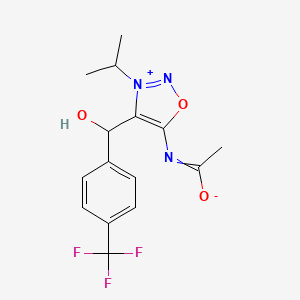
3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine
Descripción general
Descripción
3-Isopropyl-4-(4-trifluoromethylphenyl-hydroxymethyl)-6-acetyl-sydnone imine is an organic compound that has been studied in recent years due to its potential medicinal properties. It is a member of the family of compounds known as imines, which are molecules with a carbon-nitrogen double bond. This compound has been studied for its ability to inhibit the enzyme acetylcholinesterase (AChE) and may be useful in the treatment of Alzheimer’s disease. Additionally, it has been studied for its potential use in the treatment of other neurological disorders, such as Parkinson’s disease, and for its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
Plant Growth Promotion
Research has revealed that specific sydnone imine derivatives, including 4-(α-arylhydroxymethyl)sydnone imines, have demonstrated effectiveness in promoting plant growth. When these compounds were used for pre-sowing treatment of corn seeds at very low doses (ranging from 0.25 to 5 g t−1), they stimulated plant growth by up to 60% (Cherepanov et al., 2021).
Structural and Chemical Behavior
Sydnone imines are recognized for their unique molecular structures, distinct physical and biological properties, and particular chemical behavior. They are primarily known as mesoionic compounds. Studies encompass the preparation of sydnone and sydnone imine compounds, their functionalization, ring-opening processes, and [3 + 2]-cycloaddition reactions, positioning sydnones and sydnone imines as central 1,3-dipoles in these reactions. Notably, 4-lithio and 4-halogeno derivatives are highlighted as critical intermediates for the generation of a variety of sydnone and sydnone imine derivatives (Cherepanov & Moiseev, 2020).
Interaction with Sulfur, Mercury, and Boron
Sydnone imine-derived anionic N-heterocyclic carbenes have been shown to react with sulfur, resulting in unstable sydnone imine sulfides. These sulfides were stabilized through the formation of methyl thioethers, methyl sulfoxides, gold complexes, and a bis(ligand) mercury(ii) complex. This indicates the potential of sydnone imines in the formation of complex structures and their interactions with various elements (Freese et al., 2019).
Functionalization through Phosphorylation
The synthesis of N6-phosphorylated sydnone imines demonstrates the adaptability and functionalization potential of sydnone imine derivatives. The method elaborated for the synthesis of these compounds involves the reaction of sydnone imine hydrochlorides with substituted phosphinate or phosphonate acids chlorides. The resulting compounds showcased the integration of both phosphorus and sulfur functionalities, indicating a broad scope for chemical modifications and applications (Samarskaya et al., 2018).
Propiedades
IUPAC Name |
N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3/c1-8(2)21-12(14(24-20-21)19-9(3)22)13(23)10-4-6-11(7-5-10)15(16,17)18/h4-8,13,23H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDXOQRAEHEDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1C(C2=CC=C(C=C2)C(F)(F)F)O)N=C(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75213255 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



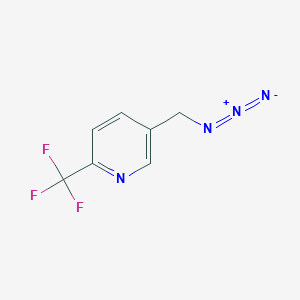
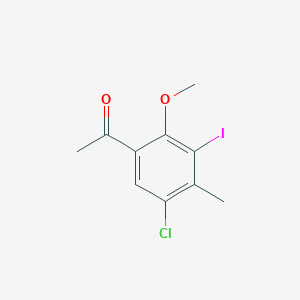
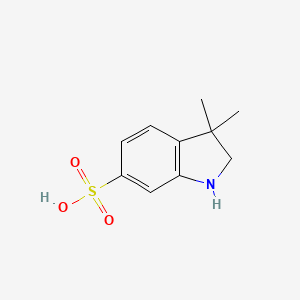
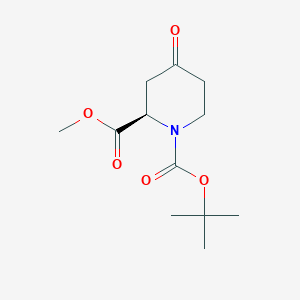
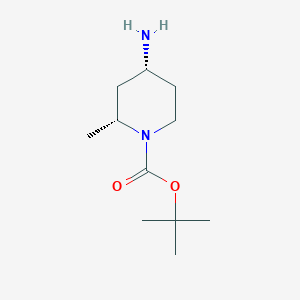
![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)
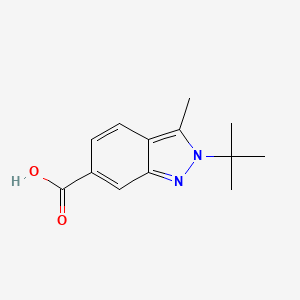
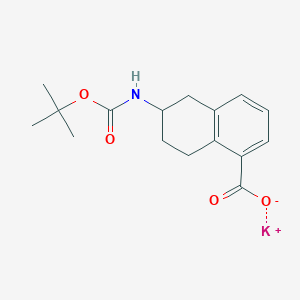
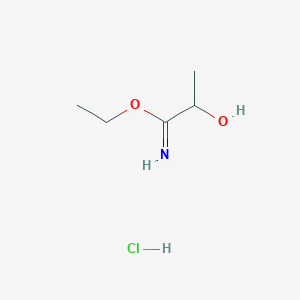
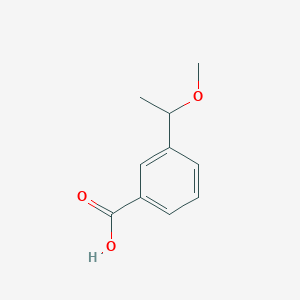
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)
![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)
